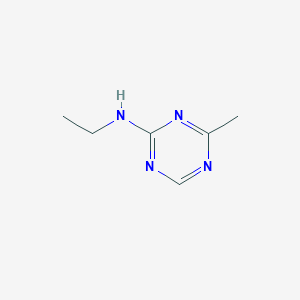

N-ethyl-4-methyl-1,3,5-triazin-2-amine

Description

Structure

3D Structure

Properties

CAS No. |

30360-32-8 |

|---|---|

Molecular Formula |

C6H10N4 |

Molecular Weight |

138.17 g/mol |

IUPAC Name |

N-ethyl-4-methyl-1,3,5-triazin-2-amine |

InChI |

InChI=1S/C6H10N4/c1-3-7-6-9-4-8-5(2)10-6/h4H,3H2,1-2H3,(H,7,8,9,10) |

InChI Key |

GTLRMYSEPYNLBZ-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=NC=NC(=N1)C |

Origin of Product |

United States |

Synthetic Methodologies for N Ethyl 4 Methyl 1,3,5 Triazin 2 Amine and Its Analogs

Conventional Synthetic Approaches to 1,3,5-Triazine (B166579) Skeletons

The foundational 1,3,5-triazine ring system can be constructed through several established methods, primarily involving sequential nucleophilic substitution reactions or cyclocondensation strategies.

Sequential Nucleophilic Substitution Reactions on 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride)

One of the most common and versatile methods for the synthesis of substituted 1,3,5-triazines begins with 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. The three chlorine atoms on the triazine ring exhibit different reactivities towards nucleophilic substitution, which can be controlled by adjusting the reaction temperature. This allows for the sequential and selective introduction of various substituents.

The substitution of the first chlorine atom is typically carried out at a low temperature, often around 0 °C. The introduction of the second substituent requires a higher temperature, generally in the range of room temperature to 50 °C. Finally, the replacement of the third chlorine atom necessitates more forcing conditions, with temperatures often exceeding 100 °C. This temperature-dependent reactivity allows for the synthesis of unsymmetrically substituted triazines. For instance, the reaction of cyanuric chloride with a nucleophile at 0-5 °C will predominantly yield a monosubstituted product. Subsequent reaction with a different nucleophile at an elevated temperature can then replace a second chlorine atom, leading to a disubstituted triazine.

Cyclocondensation Strategies for Triazine Ring Formation

An alternative to the substitution-based approach is the construction of the triazine ring itself through cyclocondensation reactions. One classic example is the Pinner triazine synthesis, which involves the reaction of an alkyl or aryl amidine with phosgene (B1210022). This method is particularly useful for the preparation of 2-hydroxy-4,6-diaryl-s-triazines. While not the most direct route to N-ethyl-4-methyl-1,3,5-triazin-2-amine, cyclocondensation reactions represent a fundamental strategy for the de novo synthesis of the 1,3,5-triazine core. Another approach involves the cyclotrimerization of nitriles, although this often requires harsh reaction conditions.

Focused Synthesis of the this compound Core

A plausible and targeted synthetic route to this compound involves a two-step process starting from cyanuric chloride.

Step 1: Synthesis of 2,4-Dichloro-6-methyl-1,3,5-triazine (B152017)

The first step is the introduction of the methyl group onto the triazine ring. This can be achieved through a Grignard reaction. Reacting cyanuric chloride with one equivalent of a methyl Grignard reagent, such as methylmagnesium bromide, in an appropriate solvent like tetrahydrofuran (B95107) (THF) at a controlled temperature, would lead to the substitution of one chlorine atom with a methyl group. This reaction selectively yields 2,4-dichloro-6-methyl-1,3,5-triazine.

Step 2: Synthesis of this compound

The second step involves the sequential substitution of the remaining chlorine atoms. To synthesize the target compound, 2,4-dichloro-6-methyl-1,3,5-triazine would be reacted with an excess of ethylamine (B1201723). By carefully controlling the reaction conditions, it is possible to achieve the displacement of one of the remaining chlorine atoms by the ethylamino group, while the other is replaced by a simple amino group through reaction with ammonia (B1221849) or a protected amine followed by deprotection, or potentially through direct control of stoichiometry and reaction time. A more direct approach would be the reaction of 2,4-dichloro-6-methyl-1,3,5-triazine with one equivalent of ethylamine at a moderate temperature to first yield 2-chloro-4-ethylamino-6-methyl-1,3,5-triazine. Subsequent reaction with ammonia at a higher temperature would then replace the final chlorine atom to give the desired product.

Advanced and Efficient Synthetic Protocols for Triazine Derivatization

In recent years, more efficient and environmentally benign methods for the synthesis of triazine derivatives have been developed, including microwave-assisted synthesis and multi-component reactions.

Selective Functionalization and Late-Stage Modification Techniques

The selective functionalization and late-stage modification of the 1,3,5-triazine core are crucial for the development of analogs of this compound with diverse properties. These techniques allow for the introduction of various functional groups onto a pre-existing triazine scaffold, enabling the fine-tuning of its chemical and physical characteristics.

One of the primary methods for functionalizing triazine rings is through nucleophilic aromatic substitution. The electrophilic nature of the carbon atoms in the triazine ring, particularly when substituted with leaving groups like chlorine, facilitates reactions with a wide range of nucleophiles. This approach is often employed in a stepwise manner by controlling the reaction temperature to achieve selective substitution. For instance, the sequential displacement of chlorine atoms from cyanuric chloride allows for the controlled introduction of different substituents. mdpi.comnih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have also been effectively utilized for the functionalization of triazine rings. acs.org This method allows for the formation of carbon-carbon bonds, enabling the introduction of aryl or other organic moieties onto the triazine core. acs.org

Late-stage modification often involves the functionalization of C-H bonds, which is a powerful strategy for introducing complexity in the final steps of a synthesis. Radical-based regioselective C-H functionalization has been reported for electron-deficient heteroarenes, a category that includes 1,3,5-triazines. nih.gov These reactions can introduce alkyl, acyl, and other fragments onto the triazine ring with a degree of predictability based on the electronics of the ring and the nature of the radical species. nih.gov

Another approach to selective modification involves the reaction of amino-substituted triazines with other reagents. For example, 2-amino nih.govchim.itrsc.orgtriazines can react with ketones to selectively form N-( nih.govchim.itrsc.orgtriazin-2-yl) α-ketoamides or N-( nih.govchim.itrsc.orgtriazin-2-yl) amides through oxidation and oxidative C-C bond cleavage, respectively. mdpi.com This demonstrates the potential for functionalizing the amino substituents of the triazine ring.

The table below summarizes some of the key techniques for selective functionalization and late-stage modification of 1,3,5-triazine derivatives.

| Technique | Description | Applicability | Reference |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | Stepwise displacement of leaving groups (e.g., chlorine) by nucleophiles, often controlled by temperature. | Introduction of amino, alkoxy, and other heteroatomic substituents. | mdpi.comnih.gov |

| Palladium-Catalyzed Cross-Coupling (e.g., Suzuki) | Formation of C-C bonds by reacting a halogenated triazine with a boronic acid derivative in the presence of a palladium catalyst. | Introduction of aryl and other carbon-based functional groups. | acs.org |

| Radical-Based C-H Functionalization | Direct functionalization of C-H bonds on the triazine ring using radical species. | Late-stage introduction of alkyl and acyl fragments. | nih.gov |

| Oxidative C-C Bond Cleavage | Reaction of amino-triazines with ketones to form amides or α-ketoamides. | Functionalization of the amino substituents on the triazine ring. | mdpi.com |

Sustainable and Green Chemistry Considerations in Triazine Synthesis Research

In recent years, there has been a significant shift towards the development of sustainable and environmentally friendly methods for the synthesis of 1,3,5-triazine derivatives. mdpi.comnih.govchim.it These "green chemistry" approaches aim to reduce or eliminate the use and generation of hazardous substances, minimize energy consumption, and utilize renewable resources. nih.govchim.it

Microwave-assisted synthesis has emerged as a prominent green methodology for the preparation of 1,3,5-triazines. mdpi.comchim.itresearchgate.net Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating methods. chim.itresearchgate.net This technique has been successfully applied to the synthesis of both symmetrical and unsymmetrical triazines, sometimes under solvent-free conditions, further enhancing its green credentials. chim.itresearchgate.net

Ultrasound-assisted synthesis, or sonochemistry, is another green approach that has been effectively employed for the synthesis of 1,3,5-triazine derivatives. mdpi.comnih.gov Sonochemical methods can promote reactions in aqueous media, reducing the reliance on volatile organic solvents. mdpi.comnih.gov Research has shown that sonication can lead to high yields in very short reaction times, making it an efficient and eco-friendly alternative to classical methods. nih.govresearchgate.net A comparative analysis using green chemistry metrics revealed that a sonochemical protocol can be significantly "greener" than conventional heating. nih.gov

The use of water as a solvent is a key aspect of green chemistry, and its application in triazine synthesis has been explored. nih.gov Developing synthetic protocols that can be performed in aqueous media is highly desirable for minimizing the environmental impact of chemical processes. mdpi.com

Solvent-free reaction conditions represent another important green strategy. chim.it By eliminating the need for a solvent, these methods reduce waste and the potential for environmental contamination. The cyclotrimerization of nitriles to form the triazine ring has been achieved under solvent-free conditions, highlighting the feasibility of this approach. chim.it

The following table provides a comparative overview of green synthesis methods for 1,3,5-triazines in contrast to classical approaches.

| Methodology | Key Advantages | Typical Conditions | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Shorter reaction times, higher yields, potential for solvent-free conditions. | Microwave irradiation, often with minimal or no solvent. | mdpi.comchim.itresearchgate.netnih.gov |

| Ultrasound-Assisted Synthesis (Sonochemistry) | Rapid reactions, high yields, use of water as a solvent. | Ultrasonic irradiation, often in aqueous media. | mdpi.comnih.govresearchgate.net |

| Solvent-Free Synthesis | Reduced waste, safer procedures, economical. | Reactions conducted without a solvent, sometimes with a catalyst. | chim.it |

| Classical Heating | Well-established procedures. | Often requires prolonged heating, organic solvents, and can lead to lower yields and more byproducts. | nih.gov |

The adoption of these green and sustainable practices in the synthesis of this compound and its analogs is not only environmentally responsible but also aligns with the principles of modern, efficient chemical manufacturing.

Reaction Pathways and Mechanistic Studies of N Ethyl 4 Methyl 1,3,5 Triazin 2 Amine Derivatives

Intrinsic Reactivity Patterns of the 1,3,5-Triazine (B166579) Heterocyclic System

The 1,3,5-triazine, or s-triazine, ring is a six-membered heterocyclic aromatic compound with three nitrogen atoms and three carbon atoms. The presence of three electronegative nitrogen atoms significantly influences the electronic properties of the ring, making it electron-deficient. This electron deficiency is the primary driver of its characteristic reactivity.

The key features of the 1,3,5-triazine system's reactivity include:

High Susceptibility to Nucleophilic Attack: The electron-poor nature of the carbon atoms in the triazine ring makes them highly electrophilic and thus prone to attack by nucleophiles. This is the most dominant reaction pattern for this heterocyclic system. nih.govresearchgate.net

Aromaticity and Stability: Despite its electron deficiency, the 1,3,5-triazine ring is aromatic and possesses considerable stability. Ring-opening reactions require specific conditions or reagents that can overcome this inherent stability. globethesis.com

Influence of Substituents: The reactivity of the triazine core is heavily modulated by the nature of the substituents attached to it. Electron-donating groups, such as the amino and ethyl groups in N-ethyl-4-methyl-1,3,5-triazin-2-amine, can partially mitigate the electron deficiency of the ring, thereby influencing the rates and regioselectivity of reactions. researchgate.net Conversely, electron-withdrawing groups enhance the electrophilicity of the ring carbons.

Detailed Investigations of Nucleophilic Aromatic Substitution at the Triazine Core

Nucleophilic aromatic substitution (SNAr) is a hallmark reaction of 1,3,5-triazine derivatives, particularly those bearing good leaving groups like halogens. zenodo.org For derivatives like this compound, while lacking a halogen, the principles of SNAr are fundamental to understanding reactions at the core, such as the substitution of hydrogen or other groups under oxidative conditions. thieme-connect.de

Mechanistic studies on chloro-substituted triazines reveal that the substitution process is often sequential and temperature-dependent. The substitution of the first chlorine atom typically occurs at low temperatures (e.g., 0°C), the second at room temperature, and the third requires heating. researchgate.netsemanticscholar.org This sequential reactivity is because the introduction of an electron-donating nucleophile reduces the electrophilicity of the remaining carbon atoms, making subsequent substitutions more difficult. researchgate.net

The mechanism of SNAr on triazines can proceed through different pathways:

Stepwise (Addition-Elimination): This classical mechanism involves the formation of a resonance-stabilized anionic intermediate, often called a Meisenheimer complex. rsc.orgsemanticscholar.org This pathway is favored for highly electron-deficient rings.

Concerted: An increasing body of evidence from kinetic and computational studies suggests that many SNAr reactions on 1,3,5-triazines proceed through a concerted mechanism, where bond formation and bond breaking occur in a single transition state without a discrete intermediate. semanticscholar.orgnih.govacs.org This is particularly observed in reactions with less activated triazines or with certain nucleophiles. semanticscholar.org Hammett and Brønsted plot analyses have been instrumental in distinguishing between stepwise and concerted pathways. semanticscholar.orgnih.gov

Kinetic studies show that these substitution reactions are typically second-order, being first-order in both the triazine substrate and the nucleophile. zenodo.org The reaction rates are significantly influenced by the nucleophile's strength and the solvent system used. zenodo.org

Oxidative Transformations and Carbon-Carbon Bond Cleavage Mechanisms

While the triazine ring itself is relatively stable, the substituents are susceptible to oxidative transformations. These reactions can be initiated by chemical oxidants, hydroxyl radicals, or electrochemical methods. For this compound, oxidative processes can target the N-ethyl and C-methyl groups.

Studies on analogous aminotriazines have shown that hydroxyl radical-mediated oxidation leads to the formation of various intermediates through hydrogen abstraction or addition reactions. nih.gov This can initiate a cascade of reactions leading to the degradation of the side chains and the formation of hydroxylated byproducts. nih.gov

A proposed mechanism for the oxidative transformation of a related 2-amino- researchgate.netmdpi.comresearchgate.nettriazine with a ketone involves the initial oxidation of the ketone, which then reacts with the amino-triazine. nih.gov Subsequent rearrangement and cleavage of a C-C bond can lead to the formation of N-triazinyl amides. nih.gov While this specific reaction involves an external ketone, it demonstrates the possibility of oxidative C-C bond cleavage in molecules containing the amino-triazine scaffold.

The cleavage of carbon-carbon bonds is a challenging chemical transformation due to their thermodynamic stability. illinois.edu However, in specific molecular architectures, particularly under oxidative conditions or with transition metal catalysis, C-C bond cleavage can occur. illinois.eduusu.edu For triazine derivatives, this is more likely to happen in the substituent side chains rather than the heterocyclic ring itself, which would require much more energy to break. unacademy.com

Photochemical Reaction Pathways and Degradation Mechanisms under Irradiation

Triazine derivatives are known to undergo degradation upon exposure to ultraviolet (UV) irradiation. The primary photochemical processes involve the absorption of UV light, leading to an excited state that can then undergo various reactions.

The most significant photodegradation pathways for substituted s-triazines are:

Dealkylation: The partial or complete loss of alkyl side-chains attached to the exocyclic amino groups is a common degradation route. researchgate.netcsbsju.edu For this compound, this would involve the cleavage of the ethyl group from the nitrogen atom.

Hydroxylation: Substitution of a substituent on the triazine ring (like a chlorine atom in herbicides or potentially an alkyl group) with a hydroxyl group is another major pathway. researchgate.netcsbsju.edu This often occurs through the attack of hydroxyl radicals generated during photolysis in aqueous environments.

Ring Cleavage: While less common due to the ring's stability, prolonged irradiation or the presence of potent photosensitizers can lead to the cleavage of the triazine ring itself. acs.org

| Compound | Rate Constant (dm³ mol⁻¹ s⁻¹) | pH |

|---|---|---|

| 1,3,5-Triazine (T) | 3.4 x 10⁹ | ~6 |

| 2,4,6-Trimethoxy-1,3,5-triazine (TMT) | 2.06 x 10⁸ | ~6 |

| 2,4-Dioxohexahydro-1,3,5-triazine (DHT) | 1.61 x 10⁹ | ~6 |

Thermal Decomposition Kinetics and Pathways in High-Energy Triazine Derivatives

High-energy materials based on the triazine skeleton, often containing azido (B1232118) (-N₃) or nitro (-NO₂) groups, are of significant interest for their energetic properties. Their thermal decomposition is a critical area of study to understand their stability and performance. Although this compound is not a high-energy material itself, the study of energetic derivatives provides insight into the ultimate thermal stability of the triazine core. globethesis.com

Thermal decomposition of these compounds is typically investigated using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). mdpi.comresearchgate.net These studies reveal that decomposition can be a complex, multi-step process. acs.orgacs.org For many energetic triazines, decomposition begins after melting, occurring in the liquid state. acs.org

Kinetic analysis using model-fitting and isoconversional methods (like Kissinger, Flynn-Wall-Ozawa, and KAS) is employed to determine key parameters such as activation energy (Ea) and the pre-exponential factor. researchgate.netspringerprofessional.de The activation energy for the initial decomposition step of energetic triazines can vary widely depending on the specific substituents. For example, the activation energy for 6-azido-2,4-bis(2,2,2-trinitroethylamino)-1,3,5-triazine is around 141 kJ/mol. acs.org For other derivatives, values can range from approximately 100 to over 200 kJ/mol. mdpi.comacs.org

The decomposition pathways often involve the homolytic cleavage of the weakest bond, which is typically the C-NO₂, N-NO₂, or C-N₃ bond, initiating a cascade of exothermic reactions that release large amounts of gaseous products like N₂, CO, CO₂, and HCN. mdpi.comdtic.mil

| Compound | Decomposition Peak Temp (Tₚ, °C) | Activation Energy (Ea, kJ/mol) |

|---|---|---|

| TDNPHT | 280.4 | N/A |

| THDT | 342.1 | N/A |

| TATT | 324.2 | N/A |

| TTDA | 349.5 (Heat Resistance) | 129.0 |

| TTGA | 190.3 (Heat Resistance) | 212.2 |

| DNTT | 113.4 (Heat Resistance) | 292.2 |

Identification and Characterization of Reaction Intermediates and Byproducts

The elucidation of reaction mechanisms relies heavily on the identification and characterization of transient intermediates and stable byproducts. Across the various reaction pathways of triazine derivatives, a range of species has been observed.

In Nucleophilic Aromatic Substitution: The key intermediate in the stepwise SNAr mechanism is the Meisenheimer complex, a σ-adduct. While often too unstable for isolation, its existence can be inferred from kinetic data and computational studies. semanticscholar.org

In Oxidative and Photochemical Reactions: Radical species are common intermediates. Hydroxyl radical adducts (e.g., C₆OH-N₅-yl radicals) and C-centered radicals (e.g., C₆-yl radicals) have been proposed based on transient absorption spectra from pulse radiolysis experiments. nih.gov The byproducts of these reactions are typically hydroxylated and dealkylated derivatives of the parent triazine. researchgate.netnih.gov For example, the degradation of atrazine (B1667683) leads to hydroxyatrazine and various N-dealkylated ammelides. nih.gov

In Reactions with H₂S: In the reaction of certain triazines with hydrogen sulfide (B99878), intermediates such as thiadiazine have been identified using mass spectrometry. The reaction pathway and the byproducts formed are highly dependent on the pH of the solution. nih.gov

In Thermal Decomposition: The decomposition of energetic triazines like RDX proceeds through complex mechanisms involving numerous intermediates and products. Gaseous products include H₂O, HCN, CO, NO, and N₂O, while intermediates such as 1-nitroso-3,5-dinitrohexahydro-s-triazine (ONDNTA) have also been identified. dtic.mil

The characterization of these species is achieved through a combination of techniques including high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy for stable byproducts, and techniques like pulse radiolysis for transient intermediates. nih.govnih.gov

| Reaction Type | Identified Intermediates | Common Byproducts |

|---|---|---|

| Nucleophilic Substitution | Meisenheimer Complex (σ-adduct) | Substituted Triazines |

| Photochemical Degradation | Radical Species, Dimers | Dealkylated Triazines, Hydroxylated Triazines (e.g., Hydroxyatrazine), Cyanuric Acid researchgate.netcsbsju.edu |

| Oxidative Degradation | Hydroxyl Radical Adducts (e.g., TOH•) nih.gov | N-Dealkylated Ammelides, Isopropylamine nih.gov |

| Reaction with H₂S | Thiadiazine, Protonated Triazine | Dithiazine, Oxazolidine nih.govacs.org |

| Thermal Decomposition (Energetic) | Nitroso Derivatives (e.g., ONDNTA) dtic.mil | N₂, CO₂, HCN, H₂O, Formaldehyde mdpi.comdtic.mil |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule. For N-ethyl-4-methyl-1,3,5-triazin-2-amine, a combination of one-dimensional and two-dimensional NMR experiments is employed for a complete structural assignment. optica.orgtdx.catresearchgate.net

Proton (¹H) and Carbon-13 (¹³C) NMR spectra reveal the number and types of hydrogen and carbon atoms in the molecule. The chemical shift (δ), reported in parts per million (ppm), for each nucleus is highly sensitive to its local electronic environment.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the ethyl and methyl groups, as well as the single proton on the triazine ring. The ethyl group would present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a characteristic pattern resulting from spin-spin coupling. The methyl group attached to the triazine ring would appear as a singlet, and the ring proton would also be a singlet. A broad signal corresponding to the amine (NH) proton is also anticipated.

The ¹³C NMR spectrum provides information on the carbon framework. Unique signals are expected for the triazine ring carbons, the methyl carbon, and the two carbons of the ethyl group. The chemical shifts of the triazine ring carbons are typically found in the downfield region (around 160-170 ppm) due to the deshielding effect of the electronegative nitrogen atoms. mdpi.com The study of substituted s-triazines often reveals complexities in NMR spectra due to phenomena like restricted rotation around the C-N bond, which can lead to broadened signals or the appearance of multiple signals for a single group at different temperatures. tdx.cat

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Triazine-CH | ~8.0-8.5 (singlet) | ~165-170 |

| Triazine-C-NH | - | ~168-172 |

| Triazine-C-CH₃ | - | ~170-175 |

| Ring-CH₃ | ~2.3-2.6 (singlet) | ~20-25 |

| NH-CH₂-CH₃ | ~3.3-3.6 (quartet) | ~35-40 |

| NH-CH₂-CH₃ | ~1.1-1.4 (triplet) | ~14-16 |

| N-H | Variable, broad | - |

Note: The values presented are estimates based on typical chemical shifts for similar substituted triazine structures and may vary depending on solvent and experimental conditions.

To unambiguously assign the NMR signals and establish the connectivity between atoms, two-dimensional (2D) NMR experiments are essential. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are particularly informative. tdx.catchim.it

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, a cross-peak between the methylene and methyl protons of the ethyl group would confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the ethyl and methyl groups by correlating them with their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons, helping to piece together the entire molecular structure. For instance, correlations between the amine proton and the triazine ring carbons, or between the methyl protons and their attached ring carbon, would confirm the substitution pattern.

While solution-state NMR provides information on the average structure of a molecule, solid-state NMR (ssNMR) spectroscopy can characterize the compound in its solid, crystalline form. This technique is sensitive to the local environment and can distinguish between different polymorphs or crystalline forms of a substance. For triazine derivatives, ssNMR can provide insights into intermolecular interactions, such as hydrogen bonding, and the packing arrangement in the crystal lattice.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and providing a unique "fingerprint" for the compound. mdpi.commdpi.com

FT-IR Spectroscopy: The FT-IR spectrum of this compound would display characteristic absorption bands. Key expected vibrations include N-H stretching from the amino group (typically around 3300-3500 cm⁻¹), C-H stretching from the alkyl groups (2850-3000 cm⁻¹), and strong absorptions corresponding to the C=N and C-N stretching modes of the triazine ring (in the 1400-1600 cm⁻¹ region). researchgate.netnih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The triazine ring breathing modes are often strong in the Raman spectrum, providing a characteristic signal for this heterocyclic system. mdpi.com

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H (amine) | Stretching | 3300 - 3500 |

| C-H (alkyl) | Stretching | 2850 - 3000 |

| C=N (triazine ring) | Stretching | 1500 - 1600 |

| C-N (triazine ring) | Stretching | 1350 - 1450 |

| Triazine Ring | Ring Bending/Breathing | 800 - 1000 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₆H₁₀N₄), the calculated exact mass is 138.0905 Da. nih.gov HRMS can confirm this formula with high accuracy.

Furthermore, by inducing fragmentation of the molecule (e.g., through electron impact), the resulting fragmentation pattern provides valuable structural information. The fragmentation of 1,3,5-triazine (B166579) derivatives often involves characteristic losses of small neutral molecules or radicals. arkat-usa.org For this compound, expected fragmentation pathways could include:

Loss of an ethyl radical (•CH₂CH₃) from the amino group.

Alpha-cleavage, leading to the loss of a methyl radical (•CH₃) from the ethyl side chain.

Cleavage of the triazine ring itself, a common feature in the mass spectra of such heterocyclic systems. arkat-usa.orgmdpi.com

Computational and Theoretical Investigations of N Ethyl 4 Methyl 1,3,5 Triazin 2 Amine

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the molecular and electronic structure, spectroscopic characteristics, and reactivity of triazine derivatives. These methods allow for a detailed examination of the molecule's fundamental properties.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. researchgate.netnih.govyoutube.com For N-ethyl-4-methyl-1,3,5-triazin-2-amine, DFT calculations would predict the bond lengths, bond angles, and dihedral angles of its lowest-energy conformation. The 1,3,5-triazine (B166579) ring is expected to be nearly planar, a characteristic feature of aromatic systems. researchgate.net

A key structural feature of amino-s-triazines is the hindered rotation around the exocyclic C-N bond connecting the amino group to the triazine ring. researchgate.netresearchgate.net This restriction is due to the partial double bond character arising from the conjugation of the nitrogen lone pair with the π-system of the triazine ring. mdpi.com This hindered rotation gives rise to different rotational isomers, or conformers. researchgate.net Computational studies on similar N-alkyldiaminotriazines have shown that the energy barrier for this rotation is typically in the range of 15-18 kcal/mol. researchgate.netdigitellinc.comnih.gov The conformational energy landscape of this compound would be explored by calculating the energy of the molecule as a function of the dihedral angle of the C(ring)-N(amino) bond, revealing the transition states and energy barriers separating the stable conformers. mdpi.com

Table 1: Predicted Geometrical Parameters and Rotational Energy Barrier for a Representative Aminotriazine Note: Data is illustrative and based on typical values for substituted aminotriazines found in the literature.

| Parameter | Predicted Value | Source Context |

| C-N (ring) bond length | ~1.34 Å | Typical for aromatic heterocyclic rings. researchgate.net |

| C-N (exocyclic) bond length | ~1.37 Å | Shorter than a typical C-N single bond due to conjugation. mdpi.com |

| C-N-C (ring) angle | ~113° | Characteristic of the 1,3,5-triazine ring. researchgate.net |

| Free Energy of Activation (ΔG‡) for C-N rotation | 15-18 kcal/mol | Experimental and computational models for similar aminotriazines. researchgate.netdigitellinc.comnih.gov |

The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. nih.govirjweb.comschrodinger.com A smaller gap suggests higher reactivity. nih.gov For this compound, the HOMO is expected to have significant electron density on the electron-donating ethylamino group and the triazine ring, while the LUMO is likely to be distributed primarily over the electron-deficient triazine ring system.

Charge distribution is often visualized using a Molecular Electrostatic Potential (MEP) map. wolfram.comnumberanalytics.com The MEP illustrates the electrostatic potential on the electron density surface of a molecule, identifying regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). numberanalytics.comresearchgate.netresearchgate.net For this compound, the MEP map would be predicted to show negative potential (typically colored red) around the electronegative nitrogen atoms of the triazine ring, representing sites of electrophilic reactivity. researchgate.net Conversely, regions near the hydrogen atom of the amino group would exhibit positive potential (colored blue). researchgate.net

Table 2: Representative Frontier Orbital Energies for a Triazine Derivative Note: These values are based on a DFT study of a 1,2,4-triazine (B1199460) derivative and serve as an example.

| Parameter | Energy (eV) | Significance |

| EHOMO | -6.29 | Relates to electron-donating ability. irjweb.com |

| ELUMO | -1.81 | Relates to electron-accepting ability. irjweb.com |

| HOMO-LUMO Gap (ΔE) | 4.48 | Indicates chemical reactivity and stability. irjweb.comschrodinger.com |

Computational vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. researchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, a set of normal vibrational modes and their corresponding frequencies can be obtained. chemrxiv.org These calculated frequencies can be compared with experimental spectroscopic data to aid in the assignment of observed absorption bands to specific molecular motions. researchgate.netsci-hub.se

For this compound, DFT calculations would predict characteristic frequencies for vibrations such as the N-H stretch of the amino group, asymmetric and symmetric C-H stretches of the ethyl and methyl groups, C=N and C-N stretching modes of the triazine ring, and various bending modes. nih.gov Furthermore, the results of frequency calculations are essential for confirming that an optimized geometry is a true energy minimum (i.e., has no imaginary frequencies) and for calculating zero-point vibrational energies and thermodynamic properties like enthalpy, entropy, and Gibbs free energy at different temperatures. mdpi.com

Table 3: Predicted Characteristic Vibrational Frequencies for this compound Note: Frequency ranges are based on typical values for related functional groups in heterocyclic compounds.

| Vibrational Mode | Typical Frequency Range (cm-1) |

| N-H Stretch (amino group) | 3300 - 3500 |

| C-H Stretch (alkyl groups) | 2850 - 3000 |

| C=N Stretch (triazine ring) | 1500 - 1650 |

| N-H Bend (amino group) | 1550 - 1650 |

| C-N Stretch (triazine ring) | 1350 - 1450 |

| Ring Breathing Modes | 900 - 1100 |

1,3,5-Triazine is classified as an aromatic heterocyclic compound. wikipedia.org Aromaticity can be quantified computationally using magnetic criteria, such as the Nucleus-Independent Chemical Shift (NICS) method. github.io NICS calculations involve placing a "ghost" atom, a probe point with no nucleus or electrons, at a specific location, typically at the geometric center of the ring (NICS(0)) and at a point 1 Å above the ring center (NICS(1)). nih.gov

A negative NICS value indicates the presence of a diatropic ring current, which is a hallmark of aromaticity, while a positive value indicates a paratropic current, characteristic of antiaromaticity. github.ionih.gov For the triazine ring in this compound, NICS calculations are expected to yield significantly negative values, confirming its aromatic character. More refined methods like NICS(1)zz, which considers only the tensor component perpendicular to the ring plane, are often used to better isolate the contribution from the π-electrons. nih.govethz.ch

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a vital tool for mapping out the pathways of chemical reactions, identifying intermediate structures, and locating the transition states that connect them. By calculating the potential energy surface for a reaction, the activation energy (the energy barrier that must be overcome) can be determined, providing insights into reaction kinetics. nih.govacs.org

For example, the reaction mechanism of triazine derivatives as hydrogen sulfide (B99878) (H₂S) scavengers has been modeled using DFT. nih.govresearchgate.net Such a study for a reaction involving this compound would proceed by identifying all reactants, products, and potential intermediates. The transition state for each elementary step would be located using algorithms like the synchronous transit-guided quasi-Newton (STQN) method. acs.org Vibrational frequency analysis would then be used to confirm that each transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net The calculated energy profile reveals the rate-determining step of the reaction, which is the one with the highest activation energy. acs.org For the reaction of a triazine with H₂S, studies have shown key steps involving protonation of a ring nitrogen, ring-opening, and subsequent substitution, with activation barriers for crucial steps calculated to be in the range of 24-27 kcal/mol. nih.govacs.org

Prediction of Thermochemical and Energetic Properties

Quantum chemical methods can be used to predict key thermochemical and energetic properties of molecules, which are crucial for assessing their stability and energy content. Properties such as the standard enthalpy of formation (ΔHf°), entropy (S°), and Gibbs free energy of formation (ΔGf°) can be calculated from first principles.

The enthalpy of formation is often calculated using atomization or isodesmic reaction schemes, where the enthalpy of the target molecule is related to that of a set of well-characterized reference compounds to minimize computational errors. For many triazine derivatives, especially those designed as energetic materials, the heat of formation is a critical parameter. rsc.orgresearchgate.netresearchgate.net For instance, computational studies on energetic triazines like 2,4,6-triamino-1,3,5-triazine-1,3,5-trioxide (MTO) have been used to predict their densities and heats of reaction, providing an assessment of their potential performance before attempting a complex synthesis. rsc.org These computational predictions are invaluable for the rational design of new molecules with desired energetic characteristics.

Table 4: Predicted Thermochemical Properties for a Representative Triazine Compound Note: Data is illustrative, based on computational studies of energetic triazine derivatives.

| Property | Predicted Value | Significance |

| Density (ρ) | 1.92 g/cm³ | A key parameter for energetic materials. rsc.org |

| Heat of Formation (solid, ΔHf) | +20 to +80 kcal/mol | Indicates the energy stored within the molecule. |

| Heat of Reaction (ΔHrxn) | ~1036 kcal/kg | Predicts the energy release upon decomposition. rsc.org |

Calculation of Gas-Phase and Condensed-Phase Heats of Formation

The heat of formation (HOF) is a fundamental thermodynamic property that indicates the stability of a molecule. Computational chemistry offers powerful tools to predict HOF for compounds where experimental data is lacking. For nitrogen-rich heterocyclic compounds like 1,3,5-triazine derivatives, ab initio molecular orbital theory and density functional theory (DFT) are commonly employed. acs.org

To estimate condensed-phase HOFs, gas-phase values are combined with calculated heats of sublimation. researchgate.net These theoretical predictions are crucial for assessing the energy content and stability of novel compounds, particularly in the field of energetic materials. acs.org

Table 1: Predicted Heats of Formation for Related Nitrogen Heterocycles

| Compound | Method | Predicted Gas-Phase HOF (kcal/mol) |

|---|---|---|

| 1H-Imidazole | Ab initio | Value not specified in search results |

| 1H-1,2,4-triazole | Ab initio | Value not specified in search results |

| 1H-tetrazole | Ab initio | Value not specified in search results |

Note: While the source indicates excellent agreement between predicted and experimental values for these compounds, the specific numerical data was not available in the provided search snippets. The table structure is provided for illustrative purposes.

Evaluation of Bond Dissociation Energies for Chemical Stability Assessment

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically and is a direct measure of bond strength. Theoretical calculations of BDEs are vital for assessing the chemical stability and predicting the decomposition pathways of molecules. For 1,3,5-triazine derivatives, particularly those used as energetic materials like RDX (hexahydro-1,3,5-trinitro-1,3,5-triazine), the weakest bond is often the trigger for decomposition. nih.govacs.org

DFT calculations, such as those using the B3LYP functional, are frequently used to compute BDEs. shd-pub.org.rsscielo.br In RDX, the N-NO₂ bond is identified as the weakest, with calculated BDEs in the range of 34-48 kcal/mol, indicating it as the initial site of decomposition. acs.orgosti.gov For this compound, the bonds susceptible to dissociation would include the C-N bonds within the triazine ring, the exocyclic C-N bond of the ethylamino group, and the C-C and C-H bonds of the alkyl substituents. The relative BDE values would determine the most likely initial step in its thermal decomposition. It is generally expected that the bonds within the aromatic triazine ring would be significantly stronger than the exocyclic C-N or C-C single bonds. shd-pub.org.rs

Table 2: Calculated N-NO₂ Bond Dissociation Energies for RDX

| Method | Basis Set | Predicted BDE (kcal/mol) |

|---|---|---|

| B-PW91 | cc-pVDZ | 34.2 |

| DFT Average | cc-pVDZ | 41.0 |

Data sourced from studies on RDX decomposition. acs.org

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a powerful computational microscope to observe the time-dependent behavior of molecules and their interactions. nih.govresearchgate.net By solving Newton's equations of motion, MD simulations can model conformational changes, molecular flexibility, and intermolecular interactions, such as hydrogen bonding, in a simulated environment (e.g., in solution or a crystal lattice). nih.govacs.org

For a molecule like this compound, MD simulations could elucidate the rotational dynamics around the exocyclic C-N bond, the flexibility of the ethyl group, and how the molecule interacts with solvent molecules or other molecules in a condensed phase. In drug discovery, MD simulations are used to study the binding of triazine derivatives to biological targets, such as enzymes or receptors, revealing the stability of the protein-ligand complex and key interactions over time. nih.govresearchgate.net For instance, simulations have been used to investigate the binding behavior of triazine derivatives with urease enzymes and G-protein coupled receptors (GPCRs). nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR studies are statistical methods that aim to correlate the chemical structure of compounds with their biological activity (QSAR) or physicochemical properties (QSPR). asianpubs.orgsci-hub.se These models are invaluable in fields like drug discovery and materials science for predicting the properties of new, unsynthesized compounds. researchgate.netnih.gov

To build a QSAR/QSPR model, a set of known molecules (a training set) is used. For each molecule, a series of numerical values, known as molecular descriptors, are calculated. These descriptors can encode steric, electronic, hydrophobic, and topological features of the molecule. Statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN) are then used to create a mathematical equation that relates the descriptors to the observed activity or property. asianpubs.orgnih.gov

For 1,3,5-triazine derivatives, QSAR models have been successfully developed to predict their herbicidal activity, which often involves the inhibition of Photosystem II (PSII). asianpubs.org In these models, descriptors related to molecular fields (steric and electrostatic) and similarity indices are used to achieve high predictive accuracy. asianpubs.orgasianpubs.org Similarly, QSPR models have been constructed to predict properties like UV absorption maxima for triazine-based UV absorbers. sci-hub.seresearchgate.net

Beyond prediction, QSAR/QSPR models offer mechanistic insights by identifying the key molecular features that govern a particular activity or property. For example, 3D-QSAR studies on triazine-based herbicides have shown that steric and electrostatic fields around the molecule are critical for its inhibitory activity on the D1 protein of PSII. asianpubs.orgasianpubs.org Contour maps generated from these models can visualize regions where bulky groups or electropositive/negative groups would enhance or diminish activity, guiding the design of more potent compounds. asianpubs.org These studies have highlighted the importance of specific substitutions on the triazine ring for effective binding to the target protein. asianpubs.orgasianpubs.org

Electrostatic Potential Surface Analysis for Reactivity and Interaction Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity. colab.ws The MEP map is plotted on the molecule's electron density surface, using a color scale to indicate regions of different electrostatic potential.

Red/Yellow Regions: Indicate negative electrostatic potential (electron-rich areas), which are susceptible to electrophilic attack and are favorable sites for hydrogen bond accepting.

Blue Regions: Indicate positive electrostatic potential (electron-poor areas), which are susceptible to nucleophilic attack and are favorable sites for hydrogen bond donating. researchgate.net

For an amino-triazine derivative like this compound, the MEP surface would be expected to show significant negative potential (red/yellow) around the nitrogen atoms of the triazine ring due to their lone pairs of electrons. colab.ws These sites would be the primary locations for protonation and for acting as hydrogen bond acceptors. The hydrogen atom on the exocyclic amino group would likely exhibit a positive potential (blue), making it a hydrogen bond donor site. researchgate.net MEP analysis is crucial for understanding intermolecular interactions, such as those involved in crystal packing and ligand-receptor binding. researchgate.netnih.gov

Environmental Chemistry and Degradation Studies of N Ethyl 4 Methyl 1,3,5 Triazin 2 Amine Analogs

Photodegradation Kinetics and Products in Various Environmental Matrices

The photodegradation of s-triazine compounds is a significant pathway for their transformation in surface waters and on soil surfaces. umn.edu This process can occur through direct photolysis, where the molecule itself absorbs solar radiation, or indirect photolysis, which involves reactions with photochemically produced reactive species like hydroxyl radicals or singlet oxygen. umn.edu

Direct photolysis of triazine analogs like atrazine (B1667683) primarily proceeds through a dechlorination-hydroxylation pathway, resulting in the formation of hydroxyatrazine (HAT). umn.eduresearchgate.net The quantum yield for the direct photolysis of atrazine at 254 nm has been reported as 0.037 mol photon⁻¹. nih.gov In contrast, indirect photolysis pathways often lead to N-dealkylation, producing metabolites such as desethylatrazine (DEA) and deisopropylatrazine (B29266) (DIAT). umn.eduscielo.br

The specific degradation products can vary depending on the environmental conditions and the presence of other substances. For example, in the UV/H2O2 process, atrazine degradation can lead to the formation of ammeline (B29363) (OAAT) through two different pathways: dechlorination followed by hydroxylation, or de-alkylation. nih.gov By-products of these reactions include hydroxydeethylatrazine (OIAT), deisopropylatrazine (CEAT), deethylatrazine (B13485) (CIAT), and deethyldeisopropylatrazine (CAAT). nih.gov Advanced oxidation processes, such as UV combined with microwaves, have been shown to achieve complete atrazine degradation in seconds, yielding products like HAT, DEAT, and DIAT. researchgate.net The presence of humic acids can also influence photodegradation, with high concentrations potentially increasing the rate of conversion to 2-hydroxy analogs through catalyzed hydrolysis. nih.gov

Table 1: Photodegradation Products of Atrazine (Analog of N-ethyl-4-methyl-1,3,5-triazin-2-amine)

| Degradation Pathway | Key Reactants/Conditions | Major Products Identified |

|---|---|---|

| Direct Photolysis (UV) | UV Radiation | Hydroxyatrazine (HAT/OIET) researchgate.netnih.gov |

| Indirect Photolysis | Hydroxyl radicals, singlet oxygen | Desethylatrazine (DEA), Deisopropylatrazine (DIAT) umn.eduscielo.br |

| Advanced Oxidation (UV/H₂O₂) | UV Radiation, Hydrogen Peroxide | Ammeline (OAAT), Hydroxydeethylatrazine (OIAT), Deisopropylatrazine (CEAT), Deethylatrazine (CIAT) nih.gov |

Biotransformation and Microbial Degradation Pathways

Microbial degradation is a critical process determining the persistence of s-triazine herbicides in soil and water. nih.gov A diverse range of microorganisms has been identified that can metabolize these compounds, often using them as a nitrogen source. nih.govnih.gov The primary microbial degradation pathway for many s-triazines involves a series of hydrolytic reactions that sequentially remove the substituents from the triazine ring. nih.govproquest.com

This hydrolytic pathway is catalyzed by enzymes from the amidohydrolase superfamily. nih.govproquest.com For chloro-s-triazines like atrazine, the process is often initiated by a chlorohydrolase enzyme (e.g., AtzA) that replaces the chlorine atom with a hydroxyl group, forming hydroxyatrazine. proquest.com Subsequent enzymes (e.g., AtzB and AtzC) catalyze the hydrolytic removal of the ethylamino and isopropylamino side chains. nih.gov These initial steps converge on the formation of cyanuric acid as a key intermediate. nih.govproquest.com Cyanuric acid is then further mineralized by another set of enzymes (e.g., AtzD, AtzE, AtzF) through ring cleavage to yield ammonia (B1221849) and carbon dioxide. nih.govresearchgate.net

Some bacterial strains, such as Nocardioides sp., have been shown to degrade a range of both chlorine- and methylthio-substituted s-triazine herbicides. nih.gov This particular strain converts atrazine to hydroxyatrazine and subsequently to N-ethylammelide through hydrolytic reactions. nih.gov Early research also identified N-dealkylation as a significant bacterial metabolic process for s-triazines. nih.gov

Table 2: Microorganisms and Enzymes Involved in s-Triazine Degradation

| Microorganism | Key Enzymes | Degradation Pathway |

|---|---|---|

| Pseudomonas sp. ADP | AtzA, AtzB, AtzC, AtzD, AtzE, AtzF | Hydrolytic dechlorination, dealkylation, deamination, and ring cleavage leading to mineralization nih.govproquest.com |

| Nocardioides sp. | Triazine hydrolase | Sequential hydrolytic reactions converting atrazine to hydroxyatrazine and N-ethylammelide nih.gov |

Hydrolytic Stability and Hydrolysis Products

The hydrolytic stability of s-triazine compounds is highly dependent on environmental factors, particularly pH. acs.org Hydrolysis involves the replacement of substituents on the triazine ring, such as chlorine atoms or amino groups, with hydroxyl groups from water molecules. nih.govwikipedia.org For many chloro-s-triazines, this process is generally slow at neutral pH but can be significantly accelerated under acidic or basic conditions. nih.gov

For instance, 2,4,6-trichloro-1,3,5-triazine can be readily hydrolyzed to cyanuric acid by heating with water. wikipedia.org Studies on atrazine and its dealkylated metabolites have shown that they are converted to their corresponding 2-hydroxy analogs, such as hydroxyatrazine, primarily through acid-catalyzed hydrolysis, with the reaction being notable at a pH of 2. nih.gov The rate of hydrolysis for compounds like 1,3,5-tris(2-hydroxyethyl)hexahydro-s-triazine has been shown to be strongly dependent on the concentration of hydrogen ions. acs.orgresearchgate.net

Catalytic hydrolysis has also been explored, where substances like aluminum oxide can facilitate the irreversible cleavage of the s-triazine ring at elevated temperatures (240-450°C), breaking it down into ammonia and carbon dioxide. utwente.nl The primary hydrolysis product of many common s-triazine herbicides is the corresponding hydroxy derivative, which is formed by the substitution of the chlorine atom at the C-2 position of the ring.

Sorption Behavior and Environmental Mobility in Soil and Water Systems

The environmental mobility of s-triazine herbicides is largely controlled by their sorption to soil particles and sediments. tandfonline.comhuji.ac.il Sorption influences their availability for plant uptake, microbial degradation, and transport through the soil profile into groundwater. huji.ac.ilcambridge.org The primary factors governing the sorption of these compounds are the soil organic matter (SOM) content, clay content, and pH. tandfonline.comcambridge.org

Numerous studies have demonstrated a strong positive correlation between the sorption of triazines like atrazine and simazine (B1681756) and the SOM content of the soil. tandfonline.comcambridge.org The clay fraction of soil also contributes to sorption, though generally to a lesser extent than organic matter. cambridge.org The sorption process is often described using the Freundlich isotherm model, which relates the amount of herbicide sorbed to the soil to the concentration remaining in the solution. tandfonline.commdpi.com

The mobility of triazine herbicides is generally inversely related to their sorption. Compounds that are more strongly sorbed are less mobile and less likely to leach into groundwater. The order of increasing adsorption among several common triazines has been reported as propazine (B92685) < atrazine < simazine < prometone < prometryne. cambridge.org The addition of soil amendments like biochar can significantly increase the sorption of triazine herbicides, which in turn can enhance their rate of dissipation in the soil, effectively reducing their half-life. mdpi.com For example, the half-life of atrazine in soil was found to decrease to between 5.2 and 7.5 days with the addition of rice straw biochar. mdpi.com

Table 3: Sorption Coefficients and Half-Lives of Triazine Analogs in Soil

| Compound | Soil Type/Amendment | Freundlich Coefficient (K_f) | Half-Life (t₁/₂) (days) |

|---|---|---|---|

| Atrazine | Sandy Loam (0.76% OC) | Not specified | Not specified |

| Atrazine | Soil + Rice Straw Biochar (0.1-1%) | Not specified | 5.2 - 7.5 mdpi.com |

| Simazine | Soil + Rice Straw Biochar (0.1-1%) | Not specified | 3.7 - 5.2 mdpi.com |

Advanced Analytical Methodologies for Environmental Monitoring and Metabolite Detection

Accurate monitoring of s-triazine compounds and their degradation products in complex environmental matrices requires sophisticated analytical methods. The low concentrations at which these substances often occur necessitate techniques with high sensitivity and selectivity. nist.gov Gas chromatography (GC) and liquid chromatography (LC) are the foundational separation techniques used. jelsciences.com

For enhanced detection, these chromatographic methods are typically coupled with mass spectrometry (MS). Gas chromatography-mass spectrometry (GC-MS) is a well-established method for analyzing triazines and their metabolites, often requiring a derivatization step to improve the volatility of more polar compounds. jelsciences.comhuji.ac.il High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) has become a preferred method due to its high sensitivity and specificity, allowing for the direct analysis of aqueous samples with minimal preparation. jelsciences.comresearchgate.net This technique often employs solid-phase extraction (SPE) to concentrate the analytes from water samples and remove interfering matrix components. jelsciences.com

More recently, high-resolution mass spectrometry (HRMS) coupled with LC has been utilized in non-targeted analysis (NTA) workflows. nih.gov These approaches allow for the simultaneous screening of a wide range of known and unknown contaminants, making them powerful tools for identifying novel metabolites and transformation products in the environment. nih.gov

Table 4: Analytical Techniques for Monitoring Triazine Herbicides and Metabolites

| Analytical Technique | Analytes Detected | Sample Matrix |

|---|---|---|

| SPE-GC/MS | Atrazine, Deethyl-atrazine (DEA), Deisopropylatrazine (DIAT), Diaminochlorotriazine (DACT) | Water, Soil jelsciences.com |

| HPLC-DAD | Atrazine, Prometon, Ametryn | Water huji.ac.il |

| LC-MS/MS | Prometryn, Atrazine, Simazine | Soil researchgate.net |

Future Research Directions and Emerging Trends

Innovative Synthetic Routes and Methodologies for N-ethyl-4-methyl-1,3,5-triazin-2-amine and Complex Triazine Structures

The traditional synthesis of substituted 1,3,5-triazines often relies on the sequential nucleophilic substitution of cyanuric chloride, which can require careful temperature control to achieve selectivity. mdpi.com Future research is focused on developing more efficient, sustainable, and versatile synthetic methodologies.

Microwave-Assisted Organic Synthesis (MAOS): This technique has emerged as a powerful tool for accelerating the synthesis of triazine derivatives. monash.edu Compared to conventional heating, microwave irradiation offers significant advantages, including drastically reduced reaction times (from hours to minutes), higher yields, fewer by-products, and increased energy efficiency. nih.govbenthamdirect.comnih.gov For a compound like this compound, MAOS could be employed to expedite the reaction between a precursor like a substituted guanidine (B92328) and an appropriate carbonyl compound or to facilitate the final cyclization step, potentially leading to a more streamlined and environmentally friendly process. nih.govmdpi.com

Flow Chemistry: Continuous flow synthesis represents another frontier for producing triazine structures. researchgate.net By performing reactions in a continuously flowing stream through a reactor, this methodology offers superior control over reaction parameters such as temperature, pressure, and mixing. This leads to improved reproducibility, scalability, and safety, particularly for highly exothermic reactions. nih.gov Flow chemistry could enable the modular and automated synthesis of diverse triazine libraries, allowing for rapid generation of analogues of this compound for screening purposes. researchgate.net

Multi-Component Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product, are highly desirable for their efficiency and atom economy. acs.org Recent developments include base-mediated, three-component reactions of readily available starting materials like imidates, guanidines, and aldehydes to produce unsymmetrical 1,3,5-triazin-2-amines. acs.orgorganic-chemistry.orgresearchgate.net Applying such a one-pot strategy could provide a direct and efficient route to this compound and its derivatives, bypassing the multi-step sequences often associated with traditional methods. nih.gov

| Synthetic Method | Key Advantages | Potential Application for Triazine Synthesis |

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, energy efficiency, fewer by-products. benthamdirect.com | Accelerating nucleophilic substitution and cyclization reactions. monash.edursc.org |

| Flow Chemistry | Enhanced safety, scalability, precise control over reaction parameters, automation. researchgate.netnih.gov | Modular synthesis of triazine libraries for high-throughput screening. researchgate.net |

| Multi-Component Reactions | High atom economy, operational simplicity, reduced waste, rapid access to complexity. acs.orgnih.gov | One-pot synthesis of unsymmetrically substituted triazines. organic-chemistry.org |

Integration of Advanced Spectroscopic and Imaging Techniques for Real-Time Mechanistic Insights

While standard spectroscopic techniques like NMR, IR, and mass spectrometry are routinely used for the structural characterization of final triazine products, a significant opportunity lies in applying advanced techniques for real-time monitoring of reaction kinetics and mechanisms. ekb.egresearchgate.net Understanding the intricate steps of triazine formation, including the identification of transient intermediates and transition states, is crucial for optimizing reaction conditions and developing more efficient synthetic pathways.

Future research will likely involve the integration of in-situ spectroscopic methods, such as Process Analytical Technology (PAT), which includes techniques like ReactIR (in-situ FTIR) and Raman spectroscopy. These methods can monitor the concentration of reactants, intermediates, and products in real-time directly within the reaction vessel, providing invaluable kinetic data without the need for quenching and sampling. This would be particularly beneficial for optimizing innovative synthetic methods like flow chemistry, allowing for rapid adjustments to achieve desired outcomes.

Application of Machine Learning and Artificial Intelligence for Predictive Design and Optimization of Triazine Compounds

The intersection of chemistry with machine learning (ML) and artificial intelligence (AI) is a rapidly expanding field with immense potential for triazine research. numberanalytics.comproquest.com These computational tools can analyze vast datasets to identify patterns and make predictions, thereby accelerating the discovery and development of new compounds. nih.govresearchgate.net

Predictive Modeling: For a given triazine scaffold, ML models can be trained to predict a wide range of properties, including physicochemical characteristics (e.g., solubility, stability) and biological activities (e.g., herbicidal, anticancer, antimicrobial). numberanalytics.comnih.govnih.gov By developing a Quantitative Structure-Activity Relationship (QSAR) model for a series of analogues of this compound, researchers could virtually screen thousands of potential derivatives to identify candidates with the highest probability of desired activity, significantly reducing the time and cost associated with laboratory synthesis and testing. nih.govnih.gov

Synthesis Planning and Optimization: AI algorithms are being developed to assist in planning synthetic routes. numberanalytics.com These tools can propose novel and efficient pathways to target molecules like this compound. However, the success of these models is highly dependent on the quality and quantity of the literature data used for training, and challenges remain in accurately predicting optimal reaction conditions for complex heterocyclic systems. acs.org

| AI/ML Application Area | Objective | Potential Impact on Triazine Research |

| Property Prediction (QSAR) | Predict biological activity, toxicity, and physicochemical properties from molecular structure. researchgate.net | Rapidly identify promising triazine candidates for specific applications prior to synthesis. nih.gov |

| Synthesis Planning | Propose efficient and cost-effective synthetic routes to target compounds. numberanalytics.com | Accelerate the discovery of novel synthetic pathways for complex triazines. |

| Reaction Optimization | Predict optimal reaction conditions (solvent, catalyst, temperature) for maximum yield. | Reduce experimental effort and resource consumption in methods development. |

Addressing Knowledge Gaps in the Long-Term Environmental Fate and Complex Transformations of Substituted Triazines

The environmental persistence and transformation of s-triazine herbicides like atrazine (B1667683) are well-documented, revealing that these compounds can degrade in soil and water through processes like N-dealkylation and hydrolysis, eventually leading to the formation of cyanuric acid, which can be mineralized to ammonia (B1221849) and carbon dioxide. mdpi.comnih.govuni-konstanz.de However, these degradation processes can be slow, and transformation products (TPs) are frequently detected in surface and groundwater, sometimes persisting longer than the parent compound. usgs.govresearchgate.netnih.gov

A significant knowledge gap exists for the vast number of non-herbicidal substituted triazines, including this compound. Future research must focus on:

Biodegradation Pathways: Identifying the specific microorganisms and enzymes capable of degrading novel triazine structures. mdpi.comresearchgate.net While pathways for herbicides are known, the influence of different substituents (like the 4-methyl group in the target compound) on microbial metabolism is not well understood. nih.gov

Transformation Product Identification: Characterizing the full spectrum of TPs that may form under various environmental conditions (e.g., aerobic, anaerobic, photolytic). These TPs may have different mobility, persistence, and toxicity profiles than the original molecule. researchgate.netacs.org

Long-Term Persistence and Mobility: Assessing the half-life of novel triazines and their TPs in different environmental compartments (soil, sediment, water) to understand their potential for long-term contamination and transport into pristine ecosystems. researchgate.netnih.gov

Targeted Design of Triazine Derivatives with Precisely Tailored and Multi-Functional Properties

The 1,3,5-triazine (B166579) scaffold is a versatile "privileged structure" in medicinal chemistry due to its ability to be functionalized at three distinct positions, allowing for the creation of molecules with diverse and potent biological activities. nih.govresearchgate.netmdpi.com Research has demonstrated the efficacy of triazine derivatives as anticancer, rsc.orgderpharmachemica.comtandfonline.com antiviral, nih.gov and antimicrobial agents. researchgate.netresearchgate.net

Future research will focus on the rational, targeted design of derivatives of this compound for specific applications. This involves extensive Structure-Activity Relationship (SAR) studies , where systematic modifications are made to the molecule to understand how changes in its structure affect its biological function. nih.govnih.govacs.org For example, modifying the ethyl and methyl groups or introducing new functional groups at the unoccupied 6-position of the triazine ring could dramatically alter the compound's interaction with a specific biological target, such as an enzyme or receptor. nih.gov

The goal is to move beyond single-purpose compounds and towards the development of multi-functional derivatives . For instance, a single triazine molecule could be designed to not only possess anticancer activity but also to include moieties that enhance its solubility, improve its cell permeability, or enable it to be used as a fluorescent probe for bio-imaging, creating a single agent with therapeutic and diagnostic ("theranostic") capabilities. derpharmachemica.com

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-ethyl-4-methyl-1,3,5-triazin-2-amine, and how do reaction conditions influence yield?

- Methodological Answer : Two primary approaches are documented:

- Solvent-free synthesis : Interaction of nitrile precursors with guanidine derivatives under thermal conditions (e.g., 80–120°C), achieving yields of 70–85% .

- One-pot cotrimerization : Combining aromatic nitriles with guanidine or N-acetylguanidine in dichloromethane, followed by column chromatography (ethyl acetate/hexanes gradient). Yields range from 75–91% depending on substituent reactivity .

- Key Variables : Temperature, solvent polarity, and stoichiometry of nitrile/guanidine ratios critically impact product purity.

Q. Which spectroscopic techniques are most reliable for structural characterization of triazine derivatives?

- Methodological Answer :

- NMR : H and C NMR are essential for confirming substituent positions. For example, H NMR peaks at δ 1.45–2.02 ppm indicate cyclopentyl groups, while aromatic protons appear at δ 6.8–8.6 ppm .

- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+ = 317.1319 for a triazine-carbonitrile derivative) .

- Elemental Analysis : Matches experimental and theoretical C/H/N/S ratios to confirm purity (>95%) .

Q. How are preliminary biological activities (e.g., antibacterial, anticancer) assessed for triazine derivatives?

- Methodological Answer :

- Antibacterial Assays : Disk diffusion or MIC (Minimum Inhibitory Concentration) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Derivatives with 4-methylpiperidine substituents show MIC values of 8–32 µg/mL .

- Anticancer Screening : MTT assays on leukemia cell lines (e.g., K562), with IC values ranging from 12–45 µM for fluorophenyl-substituted triazines .

Advanced Research Questions

Q. How can 3D-QSAR models guide the design of triazine derivatives with enhanced antileukemic activity?

- Methodological Answer :

- Dataset Preparation : Compile IC values and substituent descriptors (e.g., Hammett σ, π-hydrophobicity) for 6-aryl-4-cycloamino derivatives .

- Model Validation : Use CoMFA (Comparative Molecular Field Analysis) to correlate steric/electrostatic fields with activity. A study achieved a cross-validated = 0.72, indicating robust predictive power .

- Design Strategy : Introduce electron-withdrawing groups (e.g., -CF) at the 6-position to enhance binding to hydrophobic kinase pockets .

Q. What experimental strategies resolve contradictions in pharmacological data (e.g., in vitro vs. in vivo efficacy)?

- Methodological Answer :

- Dose-Response Profiling : Compare IC values across multiple cell lines and in vivo xenograft models. For example, 4-(4-methylpiperidino)-6-(4-fluorophenyl)triazine showed 3-fold higher in vivo efficacy than in vitro .

- Metabolic Stability Tests : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation) that may explain reduced in vivo activity .

Q. How can resistance mechanisms to triazine-based therapies be systematically investigated?

- Methodological Answer :

- Genomic Profiling : RNA-seq of resistant cancer cell lines to identify upregulated efflux pumps (e.g., ABCB1) or detoxification enzymes .

- Combination Therapy : Co-administration with P-glycoprotein inhibitors (e.g., verapamil) restores sensitivity in 60–75% of resistant cases .

Key Research Gaps and Future Directions

- Computational Integration : Implement ICReDD’s reaction path search methods to predict novel triazine syntheses .

- Heterogeneous Catalysis : Explore solvent-free protocols using zeolites or MOFs to improve green chemistry metrics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.